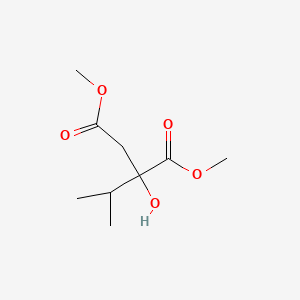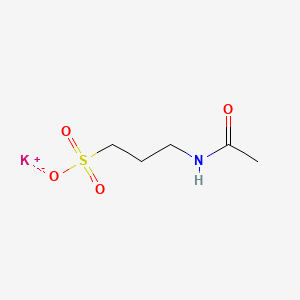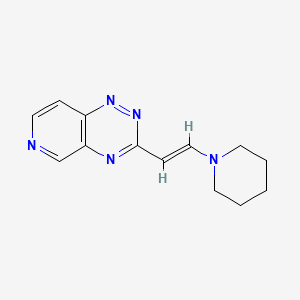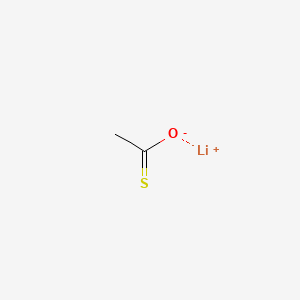
Lithium ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium ethanethioate is an organolithium compound with the molecular formula C₂H₃LiOS. It is a lithium salt of ethanethioic acid, characterized by the presence of a lithium cation (Li⁺) and an ethanethioate anion (C₂H₃OS⁻). This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium ethanethioate can be synthesized through the reaction of ethanethioic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, where the ethanethioic acid reacts with the lithium base to form this compound and water or carbon dioxide as by-products.
Reaction:
C2H4OS+LiOH→C2H3LiOS+H2O
Alternatively, this compound can be prepared by the direct reaction of ethanethioic acid with lithium metal in an inert atmosphere to prevent oxidation.
Reaction:
C2H4OS+Li→C2H3LiOS+21H2
Industrial Production Methods
Industrial production of this compound typically involves the reaction of ethanethioic acid with lithium carbonate due to the availability and cost-effectiveness of lithium carbonate. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium ethanethioate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ethanethioate anion can act as a nucleophile, attacking electrophilic centers in organic molecules to form new carbon-sulfur bonds.
Oxidation: this compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form ethanethiol in the presence of reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of thioethers or thioesters.
Oxidation: Formation of disulfides or sulfoxides.
Reduction: Formation of ethanethiol.
Wissenschaftliche Forschungsanwendungen
Lithium ethanethioate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of sulfur-containing organic compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: this compound is used in the preparation of lithium-sulfur batteries, where it serves as a precursor for sulfur-containing electrolytes.
Biological Studies: It is utilized in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Wirkmechanismus
The mechanism of action of lithium ethanethioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The lithium cation stabilizes the ethanethioate anion, enhancing its reactivity. In biological systems, this compound can interact with sulfur-containing enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium methanethiolate (C₁H₃LiS): Similar in structure but with a methyl group instead of an ethyl group.
Lithium propanethiolate (C₃H₇LiS): Similar in structure but with a propyl group instead of an ethyl group.
Lithium butanethiolate (C₄H₉LiS): Similar in structure but with a butyl group instead of an ethyl group.
Uniqueness
Lithium ethanethioate is unique due to its specific reactivity and stability, which are influenced by the ethyl group. This makes it particularly useful in certain organic synthesis reactions where other lithium thiolates may not be as effective.
Eigenschaften
CAS-Nummer |
84434-88-8 |
|---|---|
Molekularformel |
C2H3LiOS |
Molekulargewicht |
82.1 g/mol |
IUPAC-Name |
lithium;ethanethioate |
InChI |
InChI=1S/C2H4OS.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
InChI-Schlüssel |
LTFUIUOXHVKIAE-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(=S)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


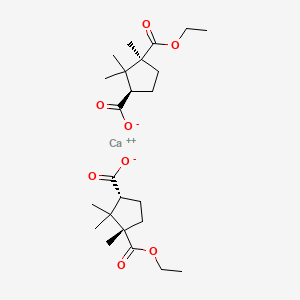
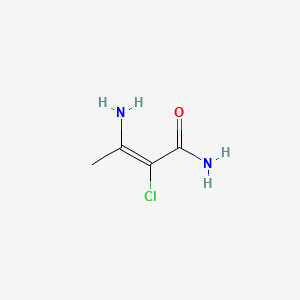

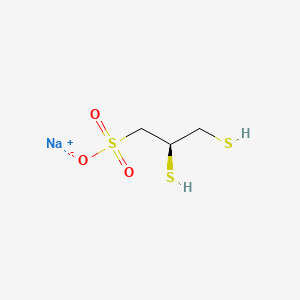

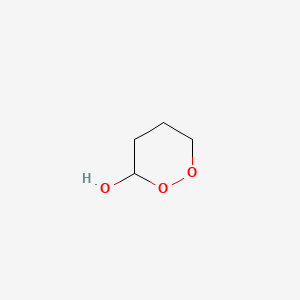
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
